1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione
Description
Properties
CAS No. |
103027-69-6 |
|---|---|
Molecular Formula |
C10H6ClNO2S |
Molecular Weight |
239.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)sulfanylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-2-1-3-8(6-7)15-12-9(13)4-5-10(12)14/h1-6H |
InChI Key |
FFICFWWMAWCHIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SN2C(=O)C=CC2=O |
Origin of Product |
United States |
Preparation Methods
Sulfenylation via Nucleophilic Substitution on Halogenated Maleimides
One common approach involves the reaction of halogenated maleimides (such as 3-chloro-4-halogenated-1H-pyrrole-2,5-dione) with thiophenol derivatives bearing the 3-chlorophenylthio group. This method typically follows an addition-elimination mechanism where the thiol acts as a nucleophile displacing a halogen substituent on the pyrrole ring nitrogen.
- Reaction conditions: Use of dry, inert solvents such as tetrahydrofuran or diethyl ether.
- Temperature: Often performed at low to ambient temperatures to avoid side reactions.
- Catalysts: Sometimes base catalysts or phase transfer catalysts are employed to enhance nucleophilicity.
- Purification: Products are isolated by washing with aqueous acid/base and purified by silica gel chromatography.
This method is supported by protocols described for related compounds in the literature, emphasizing the importance of anhydrous conditions and inert atmosphere to prevent hydrolysis or oxidation of thiol reagents.
Cyclization of 3-Chlorophenylthio-Substituted Amidrazones with Maleic Anhydride Derivatives
Another route involves the condensation of 3-chlorophenylthio-substituted amidrazones with maleic anhydride or its derivatives:
- Procedure: A mixture of the amidrazone and 2,3-dimethylmaleic anhydride is dissolved in an organic solvent such as toluene or chloroform.
- Conditions: The mixture is either left at room temperature for extended periods (2–21 days) or heated under reflux for several hours (e.g., 5 hours).
- Isolation: The resulting pyrrole-2,5-dione derivatives precipitate and are purified by crystallization from ethanol.
- Characterization: Products are confirmed by 1H and 13C NMR spectroscopy, including 2D NMR techniques for structural elucidation.
Reaction Parameters and Optimization
Mechanistic Insights
- The sulfenylation reaction proceeds via nucleophilic attack of the 3-chlorophenylthiolate anion on the electrophilic nitrogen or carbon center of the maleimide ring, followed by elimination of a leaving group (e.g., halide).
- Cyclization with amidrazones involves nucleophilic attack on the anhydride carbonyl groups, ring closure, and dehydration steps.
- Microwave-assisted synthesis enhances molecular collisions and energy transfer, facilitating faster ring closure and substitution reactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrrole-2,5-dione derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrrole-2,5-dione Derivatives
*Calculated molecular weight based on formula C₁₀H₆ClNO₂S.
Key Observations:
Substituent Electronic Effects: The 3-chlorophenylthio group in the target compound introduces a sulfur atom, which may enhance nucleophilic reactivity compared to oxygen-based substituents (e.g., methoxy in ). This could facilitate covalent interactions with cysteine residues in proteins, a property exploited in enzyme inhibition or bioconjugation . In contrast, electron-donating groups (e.g., methoxy in ) reduce reactivity.
Biological Activity: MI-1 demonstrates antineoplastic activity via kinase inhibition, likely due to its trifluoromethylphenylamino group, which mimics ATP-binding site competitors . U-73122’s steroidal amine-linked alkyl chain enables selective phospholipase C inhibition, critical in blocking intracellular signaling pathways . The absence of activity in its analog U-73343 (pyrrolidinedione substitution) underscores the importance of the pyrrole-2,5-dione core .
Solubility and Stability: Hydrophilic substituents (e.g., 4-aminobutyl in ) improve aqueous solubility, whereas hydrophobic groups (e.g., 3,4,5-trifluorophenyl in ) may enhance membrane permeability.
Structural Analogues with Anti-Tumor Activity :
- Compound I (3-isobutyl-1-methoxy-4-(4-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione) from shows significant anti-tumor activity, suggesting that branching alkyl and aryloxy substituents contribute to efficacy .
Biological Activity
1-(3-Chlorophenylthio)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as potential therapeutic agents against various cancers and inflammatory diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.
Synthesis of 1-(3-Chlorophenylthio)-1H-Pyrrole-2,5-Dione
The synthesis of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione involves the reaction of 3-chlorophenylthio compounds with pyrrole derivatives under controlled conditions. The general synthetic route can be summarized as follows:
- Starting Materials : 3-Chlorophenylthio and pyrrole derivatives.
- Reaction Conditions : Typically conducted in an organic solvent such as ethanol or acetic acid at elevated temperatures.
- Purification : The product is purified using recrystallization techniques.
Antitumor Activity
Research indicates that derivatives of pyrrole-2,5-dione, including 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione, exhibit notable antitumor properties. In particular:
- In Vitro Studies : The compound has shown significant inhibitory effects on various cancer cell lines including colon cancer (HCT-116, SW-620) with GI50 values around .
- In Vivo Studies : It has been demonstrated to inhibit tumor growth in chemically induced colon cancer models in rats .
The proposed mechanism of action for the antitumor activity involves:
- Interaction with Growth Factor Receptors : The compound forms stable complexes with ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), which are crucial in cancer cell proliferation .
- Membrane Interaction : It interacts with lipid bilayer membranes, causing changes in conductance and electric capacity, suggesting a potential intercalation into the membrane .
Anti-inflammatory Activity
In addition to its antitumor properties, 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione has shown anti-inflammatory effects:
- Cytokine Inhibition : It significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
- Proliferation Studies : Compounds derived from pyrrole-2,5-dione demonstrated the ability to inhibit PBMC proliferation in anti-CD3-stimulated cultures .
Toxicity Profile
The toxicity studies indicate that while the compound exhibits biological activity at low concentrations, higher doses may lead to cytotoxic effects:
- Cell Viability : At concentrations above , some derivatives showed reduced viability in PBMC cultures .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Inhibitory effects on colon cancer cell lines; effective in vivo tumor growth inhibition |
| Mechanism of Action | Complex formation with EGFR and VEGFR2; interaction with lipid membranes |
| Anti-inflammatory Activity | Inhibition of IL-6 and TNF-α production; reduced PBMC proliferation |
| Toxicity | Low toxicity at therapeutic doses; potential cytotoxicity at high concentrations |
Q & A
Q. Key intermediates :
- Maleic anhydride derivatives : Serve as the pyrrole-2,5-dione backbone.
- 3-Chlorobenzenethiol adducts : Critical for introducing the arylthio group .
Advanced: How can reaction parameters be optimized to improve yield in multi-step syntheses?
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions (e.g., dimerization) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thioether formation .
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps, improving overall yield by ~15% .
Table 1 : Optimization data for step 2 (thioether formation):
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Reaction Temp | 60–70°C | +20% |
| Solvent | DMF | +25% |
| Catalyst | DMAP (5 mol%) | +15% |
Basic: What spectroscopic techniques confirm the structure of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione?
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~650 cm⁻¹ (C-S bond) confirm the dione and thioether groups .
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and pyrrolic protons (δ 6.5–7.0 ppm) validate substitution patterns .
- X-ray crystallography : Resolves the planar pyrrole ring and dihedral angles between the arylthio group and dione moiety (e.g., 85–90°) .
Advanced: What in vitro assays evaluate the enzyme inhibitory potential of this compound?
- Tyrosinase inhibition : Spectrophotometric assay using L-DOPA as a substrate; IC₅₀ values are calculated from dose-response curves .
- Kinase profiling : Radiolabeled ATP assays (e.g., for EGFR kinase) measure competitive binding at the ATP pocket .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7) assess antiproliferative activity at 10–100 μM concentrations .
Table 2 : Enzyme inhibition data (IC₅₀):
| Target | IC₅₀ (μM) | Reference |
|---|---|---|
| Tyrosinase | 12.3 | |
| EGFR Kinase | 8.7 |
Advanced: How do electronic effects of substituents influence reactivity in nucleophilic reactions?
- Electron-withdrawing groups (e.g., 3-Cl on phenylthio): Increase electrophilicity of the pyrrole dione, enhancing nucleophilic attack at the C-3 position .
- Steric effects : Bulky substituents on the phenyl ring reduce reaction rates by ~30% due to hindered access to the reactive site .
- Computational studies : DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in reactions with amines or thiols .
Basic: What HPLC conditions are recommended for purity analysis?
- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
- Flow rate : 1.0 mL/min; UV detection at 254 nm .
- Retention time : ~8.2 min under these conditions.
Advanced: What pharmacokinetic challenges are associated with this compound?
- Low solubility : LogP ~2.5 limits aqueous solubility; nanoformulation (e.g., liposomes) improves bioavailability by 3-fold .
- Metabolic instability : Cytochrome P450 (CYP3A4) mediates rapid oxidation; prodrug strategies (e.g., ester derivatives) extend half-life .
Advanced: How can discrepancies in reported biological activity data be resolved?
- Standardized protocols : Use identical cell lines (e.g., HepG2) and assay conditions (e.g., 48-hour incubation) .
- Batch-to-batch variability : Characterize purity (>98% by HPLC) and confirm stereochemistry (via NOESY NMR) .
- Dose-response validation : Replicate studies across independent labs to confirm IC₅₀ values within ±10% error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
